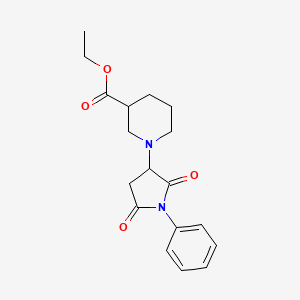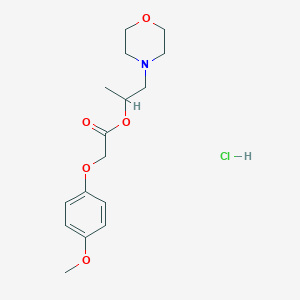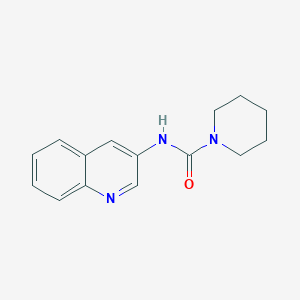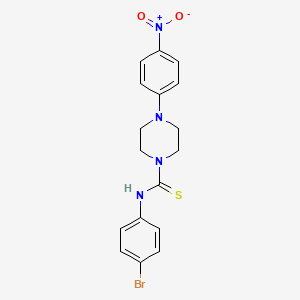![molecular formula C18H19F3N2O2 B4017969 N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4017969.png)
N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
Vue d'ensemble
Description
N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide, also known as CTI-001, is a small molecule drug that has garnered significant attention in the scientific community due to its potential therapeutic applications. CTI-001 belongs to the class of indole-based compounds and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Specifically, N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. By inhibiting HDAC activity, N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer properties, N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been shown to exhibit a range of biochemical and physiological effects. For example, N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines. Additionally, N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide for lab experiments is its specificity for HDACs. Unlike other HDAC inhibitors, N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide exhibits a high degree of selectivity for certain isoforms of HDACs, making it a useful tool for studying the role of these enzymes in various cellular processes. However, one limitation of N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide. One area of interest is the development of N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide as a cancer therapy. Further studies are needed to determine the optimal dosing and administration of N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide for cancer treatment, as well as its potential use in combination with other anticancer agents. Additionally, studies are needed to investigate the potential use of N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases. Finally, further research is needed to fully elucidate the mechanism of action of N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide and its effects on various cellular processes.
Applications De Recherche Scientifique
N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been in the treatment of cancer. N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-cyclohexyl-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2/c19-18(20,21)17(25)14-10-23(15-9-5-4-8-13(14)15)11-16(24)22-12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBFAIADYRJBBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl N-[2-(2-furoylamino)benzoyl]isoleucinate](/img/structure/B4017890.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4017899.png)
![4-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)-2-nitrophenyl acetate](/img/structure/B4017901.png)
![1-(4-ethoxyphenyl)-3-[(2-oxo-3-azepanyl)amino]-2,5-pyrrolidinedione](/img/structure/B4017908.png)
![3-[(cyclopropylmethyl)(propyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4017919.png)
![1-benzyl-2-imino-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4017926.png)
![ethyl 4-[N-(4-fluorobenzyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4017927.png)
![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)tryptophan](/img/structure/B4017929.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B4017946.png)

![1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-ethylpiperidine](/img/structure/B4017977.png)

